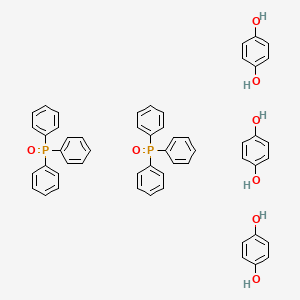
Benzene-1,4-diol--oxo(triphenyl)-lambda~5~-phosphane (3/2)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene-1,4-diol–oxo(triphenyl)-lambda~5~-phosphane (3/2) is a complex organophosphorus compound It features a benzene ring substituted with hydroxyl groups at the 1 and 4 positions, and a triphenylphosphine oxide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzene-1,4-diol–oxo(triphenyl)-lambda~5~-phosphane (3/2) typically involves the reaction of benzene-1,4-diol with triphenylphosphine oxide under specific conditions. The reaction may require a catalyst and controlled temperature to ensure the desired product is obtained.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Benzene-1,4-diol–oxo(triphenyl)-lambda~5~-phosphane (3/2) can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens or nitrating agents can be used under acidic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Various substituted aromatic compounds.
Applications De Recherche Scientifique
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Potential use in biochemical assays or as a probe in molecular biology.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of advanced materials or as a catalyst in chemical processes.
Mécanisme D'action
The mechanism of action for Benzene-1,4-diol–oxo(triphenyl)-lambda~5~-phosphane (3/2) involves its interaction with specific molecular targets. The hydroxyl groups and phosphine oxide moiety can participate in various chemical reactions, influencing biological pathways and chemical processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Hydroquinone: Benzene-1,4-diol without the phosphine oxide group.
Triphenylphosphine oxide: Lacks the benzene-1,4-diol moiety.
Quinones: Oxidized derivatives of benzene-1,4-diol.
Propriétés
Numéro CAS |
869734-69-0 |
|---|---|
Formule moléculaire |
C54H48O8P2 |
Poids moléculaire |
886.9 g/mol |
Nom IUPAC |
benzene-1,4-diol;diphenylphosphorylbenzene |
InChI |
InChI=1S/2C18H15OP.3C6H6O2/c2*19-20(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18;3*7-5-1-2-6(8)4-3-5/h2*1-15H;3*1-4,7-8H |
Clé InChI |
MIQQWQYMYXIJOU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC(=CC=C1O)O.C1=CC(=CC=C1O)O.C1=CC(=CC=C1O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


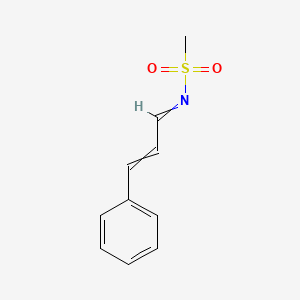

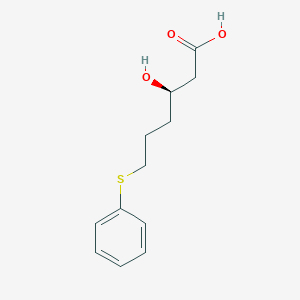
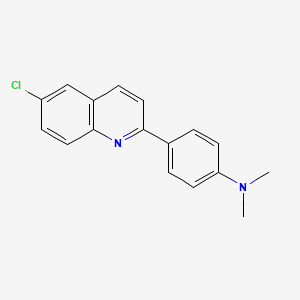
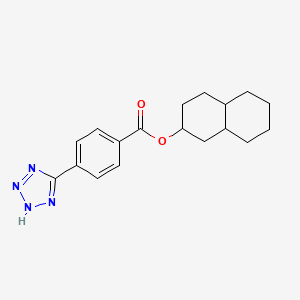
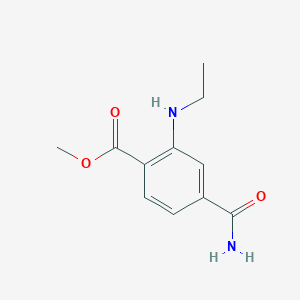

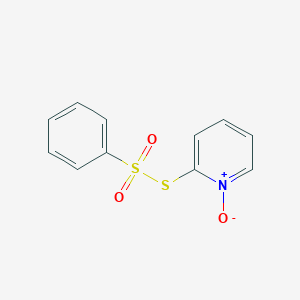
![3-{(E)-[(2-Bromophenyl)imino]methyl}-1-oxoquinoxalin-1-ium-4(1H)-olate](/img/structure/B12525016.png)
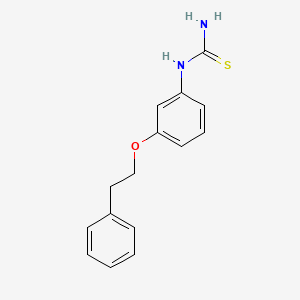
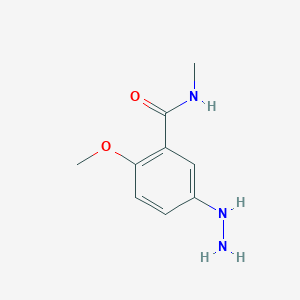
![2-Azabicyclo[2.2.1]hept-5-ene-3-thione](/img/structure/B12525029.png)
![N-[2-Methoxy-5-methyl-4-(methylsulfamoyl)phenyl]acetamide](/img/structure/B12525037.png)

